A Prospectus on the Pharmacological Potential of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide: A Structure-Guided Investigation
A Prospectus on the Pharmacological Potential of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide: A Structure-Guided Investigation
An in-depth technical guide by a Senior Application Scientist
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The landscape of pharmacology is rich with compounds whose potential is yet to be unlocked. N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is one such molecule. In the absence of direct, published pharmacological data, this guide adopts a first-principles approach. As a Senior Application Scientist, my objective is not to present established facts about this specific compound, but to provide a rigorous, evidence-based roadmap for its investigation. We will deconstruct its architecture, draw logical inferences from structurally related, well-characterized molecules, and outline a comprehensive research workflow to systematically uncover its pharmacological profile. This document serves as both a technical guide and a strategic prospectus for its potential development.
Part 1: Physicochemical Characterization and Molecular Architecture
N-(3,5-dimethoxybenzyl)-2-propanamine is a substituted secondary amine, characterized by an isopropylamine backbone linked via its nitrogen to a 3,5-dimethoxy substituted benzyl group. The hydrobromide salt form enhances its crystallinity and solubility in aqueous media, making it suitable for experimental handling.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-(3,5-Dimethoxybenzyl)propan-2-amine hydrobromide | - |
| CAS Number | 97294-81-0 (free base) | [1] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| Molecular Weight | 209.28 g/mol (free base) | [1] |
| Topological Polar Surface Area | 30.49 Ų | [1] |
| logP | 2.20 |[1] |
The structure reveals three key pharmacophoric regions that will form the basis of our analysis: the isopropylamine core, the N-benzyl substitution, and the meta-positioning of two methoxy groups on the aromatic ring.
Caption: Chemical structure of the N-(3,5-dimethoxybenzyl)-2-propanamine free base.
Part 2: Structure-Activity Relationship (SAR) Analysis and Target Hypothesis
By examining the pharmacology of molecules containing similar structural motifs, we can formulate credible hypotheses about the potential biological targets of our compound of interest.
Pillar 1: The N-Benzylphenethylamine Analogy and Serotonergic Systems
A critical insight comes from the class of N-benzylphenethylamines, which are potent hallucinogens. Research has unequivocally shown that adding an N-benzyl group to a phenethylamine core can dramatically increase affinity and potency at the serotonin 5-HT₂ₐ receptor.[2] For example, the N-(2-methoxybenzyl) derivative of 2C-I, known as 25I-NBOMe, is 14-fold more potent than its parent compound in inducing the head-twitch response (HTR), a behavioral proxy for 5-HT₂ₐ activation.[2]
-
Causality: The N-benzyl group is thought to occupy an additional binding pocket on the receptor, enhancing ligand-receptor interactions.
-
Hypothesis: The N-(3,5-dimethoxybenzyl) moiety in our target compound may confer significant affinity for the 5-HT₂ₐ receptor, and potentially other G-protein coupled receptors (GPCRs). This makes serotonergic activity the primary avenue for investigation.
Pillar 2: The Dimethoxybenzene Moiety and Diverse Bioactivity
Dimethoxybenzene derivatives are ubiquitous in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[3] Depending on the substitution pattern and the rest of the molecular structure, these compounds have been reported to possess antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][5] For instance, certain N-benzyl amides with methoxy substitutions have shown promise as anticonvulsant agents.[6][7]
-
Causality: The methoxy groups are electron-donating and can significantly alter the electronic properties of the benzene ring, influencing how the molecule interacts with biological targets.[8] They can also serve as hydrogen bond acceptors.
-
Hypothesis: The 3,5-dimethoxy substitution pattern could steer the molecule's activity towards anticonvulsant or anti-inflammatory pathways. This forms a strong secondary hypothesis.
Pillar 3: The Isopropylamine Core and Monoamine Transporters
The 2-propanamine (isopropylamine) backbone is a classic structure in neuropharmacology, most famously forming the core of amphetamine. This structure is known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
-
Causality: The secondary amine and the chiral center are key features for recognition by monoamine transporters and receptors.
-
Hypothesis: While the bulky N-benzyl group may reduce affinity for monoamine transporters compared to simpler amphetamines, a potential interaction cannot be ruled out and should be profiled.
Conclusion of SAR Analysis: Based on this structural deconstruction, the primary hypothesis is that N-(3,5-dimethoxybenzyl)-2-propanamine is a potent ligand, likely an agonist, at the serotonin 5-HT₂ₐ receptor. Secondary hypotheses include potential activity as an anticonvulsant, anti-inflammatory agent, or a modulator of monoamine transporters.
Part 3: A Proposed Research Workflow for Pharmacological Characterization
To validate these hypotheses, a multi-stage research plan is proposed. This workflow is designed to be a self-validating system, where the results of each stage inform the decisions of the next.
Caption: A logical workflow for the pharmacological evaluation of a novel compound.
Stage 1: Primary In Vitro Screening
Objective: To rapidly test the primary hypothesis by assessing the compound's affinity and functional activity at key central nervous system (CNS) receptors.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (5-HT₂ₐ)
This protocol is a standard method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing human 5-HT₂ₐ receptors, [³H]ketanserin (radioligand), test compound stock solution, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), nonspecific binding control (e.g., Mianserin), glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
-
Preparation: Prepare serial dilutions of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, [³H]ketanserin (at a concentration near its Kₔ), and assay buffer to wells.
-
Nonspecific Binding: Add cell membranes, [³H]ketanserin, and a high concentration of Mianserin.
-
Test Compound: Add cell membranes, [³H]ketanserin, and the corresponding dilution of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.
-
Recommendation: For efficiency, this compound should be submitted to a broad receptor screening panel (e.g., the Psychoactive Drug Screening Program - PDSP) to simultaneously assess affinity at dozens of CNS targets.
Stage 2: Secondary In Vitro and Safety Profiling
Objective: To characterize the mechanism of action (agonist vs. antagonist), explore secondary hypotheses, and assess initial safety liabilities.
Protocol 2: Calcium Flux Functional Assay (for 5-HT₂ₐ Agonism)
The 5-HT₂ₐ receptor is a Gₒ/G₁₁-coupled GPCR, and its activation leads to an increase in intracellular calcium.
-
Materials: A cell line stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), and a fluorescent plate reader (e.g., FLIPR).
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to grow to confluence. Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.
-
Assay:
-
Place the cell plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add serial dilutions of the test compound (and a known agonist like serotonin as a positive control) to the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).
-
Trustworthiness: To confirm the effect is receptor-mediated, repeat the experiment in the presence of a known 5-HT₂ₐ antagonist (e.g., ketanserin). The dose-response curve for the test compound should shift to the right, demonstrating competitive antagonism.
-
Recommendation: Concurrently, perform initial safety profiling, including a hERG channel binding assay (for cardiotoxicity risk) and an Ames test (for mutagenicity).
Stage 3: In Vivo Proof-of-Concept Studies
Objective: To determine if the in vitro activity translates to a measurable physiological or behavioral effect in a living system.
Protocol 3: Head-Twitch Response (HTR) Assay in Mice
This assay is a validated behavioral model for 5-HT₂ₐ receptor activation in rodents.[2]
-
Animals: Male C57BL/6J mice. Allow animals to acclimate to the facility and handling.
-
Apparatus: A standard observation chamber. A small magnet can be affixed to the mouse's head and a magnetometer coil can be used for automated counting, or counts can be performed by a trained, blinded observer.
-
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) at various doses (e.g., 0.1, 1, 10 mg/kg) to different groups of mice. Include a vehicle control group and a positive control group (e.g., 2,5-Dimethoxy-4-iodoamphetamine, DOI).
-
Place each mouse individually into the observation chamber.
-
Record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, convulsive rotational movement of the head.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each dose group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test to compare dose groups to the vehicle control.
-
Plot the mean head twitches against the dose to generate a dose-response curve and calculate an ED₅₀ if possible.
-
Self-Validation: To confirm the effect is mediated by 5-HT₂ₐ receptors, a separate cohort of animals should be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., M100,907) before administration of the test compound. The antagonist should significantly block the HTR induced by the compound.[2]
-
Part 4: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, comparative tables.
Table 2: Template for In Vitro Screening Results
| Target | Kᵢ (nM) | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Functional Mode |
|---|---|---|---|---|---|
| 5-HT₂ₐ | [value] | Binding | [value] | [value] | [Agonist/Antagonist] |
| 5-HT₂C | [value] | Binding | [value] | [value] | [Agonist/Antagonist] |
| D₂ | [value] | Binding | [value] | [value] | [Agonist/Antagonist] |
| SERT | [value] | Binding | - | - | - |
Table 3: Template for In Vivo HTR Assay Results
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Head Twitches (± SEM) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 10 | [value] | - |
| Test Compound | 0.1 | 10 | [value] | [value] |
| Test Compound | 1.0 | 10 | [value] | [value] |
| Test Compound | 10.0 | 10 | [value] | [value] |
| Antagonist + Test Cmpd | 1 + 10 | 10 | [value] | [value] |
Part 5: Conclusion and Future Directions
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is an uncharacterized molecule with significant pharmacological potential inferred from its structural similarity to potent serotonergic agents and other bioactive compounds. The N-benzyl moiety strongly suggests a high affinity for GPCRs, particularly the 5-HT₂ₐ receptor, while the dimethoxybenzyl group is a well-established pharmacophore in its own right.
The proposed research workflow provides a robust, logical, and efficient path to empirically validate these hypotheses. Positive results, particularly the confirmation of potent and selective 5-HT₂ₐ agonism, would position this compound as a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics targeting the serotonergic system. Subsequent steps would involve full pharmacokinetic profiling, evaluation in more complex behavioral models, and medicinal chemistry efforts for lead optimization.
References
-
González-Maeso, J., Weisstaub, N., Zhou, M., Chan, P., Ivic, L., Ang, R., Lira, A., Bradley-Moore, M., Ge, Y., Zhou, T., Sealfon, S., & Gingrich, J. (2007). Hallucinogens Recruit Specific Cortical 5-HT(2A) Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439-452. Available at: [Link]
-
Al-Harrasi, A., Hussain, J., Ur-Rehman, N., Ali, L., & Al-Rawahi, A. (2022). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 12(1), 7954. Available at: [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (1996). The Anticonvulsant Activities of N-benzyl 3-methoxypropionamides. Bioorganic & Medicinal Chemistry, 4(12), 2105-2112. Available at: [Link]
-
González, G., Jaramillo-Denil, D., Zúñiga-García, J., González-Maya, L., & Durán-Bedolla, J. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 30(2), 481. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CAS 77775-71-4: (3,5-Dimethoxybenzyl)methylamine [cymitquimica.com]
